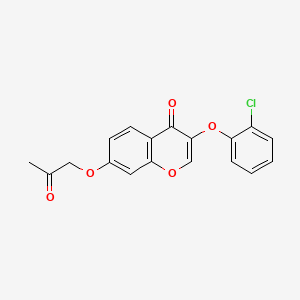

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

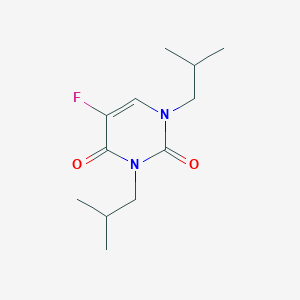

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as Clodinafop-propargyl, is a herbicide that belongs to the arylphenoxypropionate family. It is widely used in agriculture to control the growth of grass weeds in cereal crops. The compound is known for its selective activity against grass weeds and its low toxicity to non-target organisms.

Mécanisme D'action

The herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is attributed to its ability to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which in turn affects the synthesis of cell membranes and other essential lipids. This ultimately leads to the death of the plant.

Biochemical and Physiological Effects:

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to have minimal toxicity to non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms if it enters water bodies through runoff or leaching. In plants, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to cause a decrease in the levels of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also affects the activity of various enzymes involved in the metabolism of carbohydrates, proteins, and nucleic acids.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is a widely used herbicide in agriculture, and its efficacy has been extensively studied in field trials. However, its use in laboratory experiments can be limited by its low solubility in water and organic solvents. This can make it challenging to prepare stock solutions and to administer the compound to test organisms. In addition, the herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl can be affected by various environmental factors, such as temperature, soil pH, and moisture content, which can make it difficult to reproduce results in a laboratory setting.

Orientations Futures

There is a growing interest in the development of new herbicides that are more selective, effective, and environmentally friendly. One potential direction for future research is the development of herbicides that target specific biochemical pathways in plants, such as the biosynthesis of amino acids or secondary metabolites. Another direction is the use of natural products or bioactive compounds as herbicides, which may have lower toxicity and environmental impact than synthetic chemicals. Finally, there is a need for more research on the long-term effects of herbicides on soil health, microbial communities, and ecosystem functioning.

Méthodes De Synthèse

The synthesis of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl involves the reaction of 2-chlorophenol with 2-bromo-1-(2-hydroxyethoxy)propane to form 2-(2-bromo-1-(2-hydroxyethoxy)propoxy)chlorobenzene. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl. The overall reaction scheme is as follows:

Applications De Recherche Scientifique

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been extensively studied for its herbicidal activity against various grass weeds. It has been shown to be effective in controlling weeds such as Avena fatua, Lolium rigidum, and Setaria viridis in wheat and barley crops. In addition to its herbicidal activity, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has also been studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

Propriétés

IUPAC Name |

3-(2-chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-11(20)9-22-12-6-7-13-16(8-12)23-10-17(18(13)21)24-15-5-3-2-4-14(15)19/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKRCBVJIUJMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

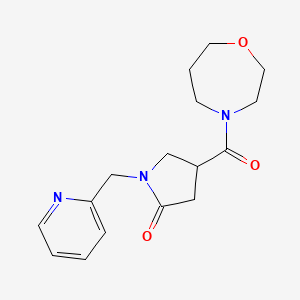

![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)

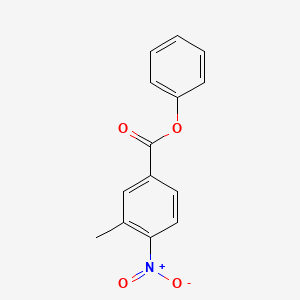

![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)

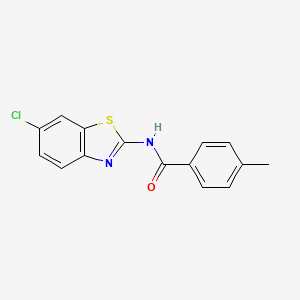

![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)

![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)

![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)